Thiocyanatoacetic acid, heptyl ester
Description
The thiocyanato (–SCN) group replaces the hydroxyl (–OH) of acetic acid, conferring unique reactivity and physicochemical properties. The heptyl chain (C₇H₁₅) enhances lipophilicity, influencing solubility and biological interactions.
Synthesis and Applications Thiocyanato esters are typically synthesized via nucleophilic substitution between thiocyanate salts and haloacetates or esterification of thiocyanatoacetic acid with alcohols. Potential applications include agrochemicals (e.g., pediculicides) and specialty chemicals, leveraging the –SCN group’s bioactivity .
Properties
CAS No. |
5345-65-3 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
heptyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-13-10(12)8-14-9-11/h2-8H2,1H3 |
InChI Key |
BWCWVGKCCAGSDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CSC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocyanatoacetic acid, heptyl ester can be synthesized through the esterification of thiocyanatoacetic acid with heptyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Thiocyanatoacetic acid, heptyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and heptyl alcohol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Scientific Research Applications
Thiocyanatoacetic acid, heptyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiocyanatoacetic acid, heptyl ester involves the reactivity of the thiocyanato group. The thiocyanato group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The ester linkage can also be hydrolyzed to release thiocyanatoacetic acid and heptyl alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
Alkyl Chain Length Variation
Thiocyanatoacetic Acid Hexyl Ester (C₆H₁₃ ester)
- Structure : Hexyl group (C₆H₁₃) instead of heptyl.
- Applications : Used as an intermediate in organic synthesis .
Thiocyanatoacetic Acid Octyl Ester (Hypothetical)
- Structure : Octyl group (C₈H₁₇).
- Properties : Higher molecular weight and lipophilicity than heptyl ester, likely enhancing persistence in lipid-rich environments.
Data Table 1: Alkyl Chain Impact on Properties
| Property | Hexyl Ester | Heptyl Ester | Octyl Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | ~215 (estimated) | ~229 (estimated) | ~243 (estimated) |
| LogP (Predicted) | ~3.5 | ~4.0 | ~4.5 |
| Hydrolysis Rate* | Moderate | High | Low |
*Based on : Heptyl esters hydrolyze faster than shorter or longer chains due to optimal enzyme-substrate interaction .
Functional Group Variation
Heptyl Acetate (C₇H₁₅OAc)
- Structure: Acetic acid esterified with heptanol.
- Properties: Lacks the –SCN group, making it less reactive. Used in fragrances (e.g., fruity notes) and solvents .
- Hydrolysis : Rapidly cleaved by lipases, similar to heptyl thiocyanatoacetate .
Heptyl Protocatechuate
Data Table 2: Functional Group Impact
| Compound | Functional Group | Key Property | Application |
|---|---|---|---|
| Heptyl Acetate | –OAc | High volatility, fruity odor | Fragrances, solvents |
| Heptyl Thiocyanatoacetate | –SCN | Reactive, lipophilic | Agrochemicals, biocides |
| Heptyl Protocatechuate | –Catechol | Antioxidant, anti-inflammatory | Pharmaceuticals |
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